Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYWSHUYPGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676742 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082977-64-7 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with enzymes such as JAK1, JAK2, and PHD-1, acting as an inhibitor. These interactions are essential for its biological activities, including its anticancer and anti-inflammatory effects. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the ERK signaling pathway, leading to changes in gene expression and cellular metabolism. The compound induces apoptosis in cancer cells by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the downregulation of cell cycle-related and apoptosis-related proteins, ultimately leading to cell death. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their activity. This inhibition leads to the modulation of cell signaling pathways and changes in gene expression. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway. This results in the downregulation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the therapeutic window and safe usage of this compound in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. These interactions are crucial for its biological activities, including its anticancer and anti-inflammatory effects. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through specific transporters and distributed to different cellular compartments. Its localization and accumulation within cells are influenced by its interactions with binding proteins and other biomolecules. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. Its subcellular localization is crucial for its biological activities, including its interactions with enzymes and proteins involved in cell signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antiviral and anticancer activities, as well as its potential applications in drug design.
Chemical Structure and Properties
This compound is characterized by a fused triazole and pyrimidine ring structure with a carboxylate functional group. Its molecular formula is C₇H₈N₄O₂. The structural features of this compound contribute to its ability to interact with various biological targets, making it a valuable candidate for therapeutic applications.
Antiviral Activity
Research has shown that this compound exhibits significant antiviral properties. It has been noted for its ability to inhibit the interaction between the PA-PB1 subunits of the influenza virus polymerase, which is crucial for viral replication. In studies using plaque reduction assays with the A/PR/8/34 strain of influenza A virus, the compound demonstrated effective antiviral activity with IC₅₀ values indicating potent inhibition of plaque formation .
Table 1: Antiviral Activity of this compound
| Compound | IC₅₀ (µM) | Description |
|---|---|---|
| This compound | 10 ± 2 | Inhibits PA-PB1 interaction |
| Ribavirin (control) | 10 ± 2 | Known RNA virus polymerase inhibitor |
Anticancer Activity
The compound also shows promising anticancer properties. Various derivatives of triazolo-pyrimidine hybrids have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms that may involve the modulation of cell cycle regulators and apoptosis-related proteins .
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of methyl [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : Several derivatives exhibited IC₅₀ values in the micromolar range against these cell lines.
- Mechanism : The compounds were found to disrupt mitochondrial membrane potential and activate caspases involved in apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features that allow for interaction with biological macromolecules. Modifications on the triazole or pyrimidine rings can significantly influence its potency and selectivity against various targets.
Table 2: Structure-Activity Relationships
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methyl group at position 7 | Antiviral |
| 5-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Amino group at position 5 | Anticancer |
| Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | Ethyl group instead of methyl | Antiviral |
Scientific Research Applications
Medicinal Chemistry
MTPC has been extensively studied for its potential as a scaffold for developing novel therapeutic agents. The compound is particularly noted for its applications in:
- Anticancer Agents : MTPC derivatives have shown promising anticancer properties through mechanisms that involve cell cycle inhibition and apoptosis induction. Studies indicate that modifications to the MTPC structure can enhance potency against various cancer cell lines .
- Neuroprotective Agents : Research has revealed that MTPC and its derivatives possess neuroprotective and anti-neuroinflammatory properties. These compounds are being explored as potential treatments for neurodegenerative diseases by mitigating oxidative stress and inflammation in neural tissues.
- Antiviral Activity : MTPC has been investigated for its ability to inhibit viral replication. For instance, derivatives have demonstrated activity against HIV-1 by targeting viral RNA-dependent RNA polymerase (RdRp) interactions . The structural similarity of MTPC to purines allows it to interfere with viral processes effectively.
Drug Design
MTPC serves as a versatile building block in drug design due to its ability to form hybrids with other pharmacophores. This property has led to the synthesis of various triazole-pyrimidine hybrids that exhibit enhanced biological activities. Notably:
- Metal Chelation : The metal-chelating properties of MTPC have been utilized in developing metal complexes with potential anti-cancer activity. These complexes can stabilize metal ions that are critical for therapeutic efficacy against certain cancers .
- Synthesis of Novel Compounds : A series of synthetic routes have been developed for preparing MTPC derivatives, which include microwave-assisted synthesis and catalyst-free methods that enhance yield and reduce environmental impact .
The biological activity of MTPC is primarily linked to its ability to interact with various biological macromolecules:
- Inhibition of Enzymatic Activity : MTPC derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication, such as cyclin-dependent kinases (CDKs) and viral polymerases .
- Cellular Mechanisms : Studies suggest that MTPC influences cellular pathways involved in apoptosis and cell cycle regulation, leading to reduced proliferation of cancer cells and improved survival rates in neuroprotective models .
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of a series of MTPC derivatives against various cancer cell lines. The results indicated that specific substitutions on the triazolo-pyrimidine scaffold significantly enhanced cytotoxicity compared to the parent compound, with some derivatives achieving IC50 values in the low micromolar range.
Case Study 2: Neuroprotection
In a model of neuroinflammation, MTPC was evaluated for its ability to reduce inflammatory markers and oxidative stress in neuronal cells. The findings demonstrated that treatment with MTPC resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine core allows for extensive structural diversification. Below is a detailed comparison with analogs differing in substituents, positions, and biological activities:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparison Points
Substituent Effects on Reactivity and Solubility
- Methyl/ethyl esters (e.g., compounds in ) improve solubility compared to sulfonamides or chlorophenyl derivatives .
- Electron-withdrawing groups (e.g., Cl at C7 in ) enhance electrophilicity, aiding nucleophilic substitutions.
Positional Isomerism
- Ethyl 5-methyl-7-phenyl vs. 7-methyl-5-phenyl isomers () demonstrate that substituent placement alters steric interactions and π-stacking, influencing crystallinity and bioactivity.
Biological Activity
- Herbicidal Activity : Sulfonamide derivatives () and methyl 7-chloro-5-propyl analogs () mimic sulfonylureas in inhibiting acetolactate synthase (ALS), a common herbicide target.
- Antimicrobial/Antiproliferative Activity : Chlorophenyl and carboxamide derivatives () show enhanced activity due to improved target binding via halogen bonds or hydrogen bonding.
Synthetic Accessibility
- Methyl ester derivatives are often synthesized via one-pot cyclocondensation (), while sulfonamides require additional steps like sulfonation .
Preparation Methods
Cyclocondensation Approach
Core Strategy:
The foundational step involves cyclocondensation of amino-substituted precursors with suitable carbonyl compounds to form the fused heterocyclic scaffold.
- Starting Materials:
- Ethyl 5-amino-1,2,4-triazole-3-carboxylate
- 1-phenylbutane-1,3-dione or similar diketones
- Reaction Conditions:
- Post-Reaction Treatment:
- Basic hydrolysis converts ester to the corresponding acid, yielding methyl derivatives
- The cyclocondensation with amino-triazole derivatives provides a high-yield route to the core scaffold, as demonstrated in the synthesis of methyltriazolo[1,5-a]pyrimidine-2-carboxylates.
Chlorination and Functionalization
Key Step:
Conversion of the heterocyclic carboxylate to the corresponding acyl chloride, which allows further derivatization.
- The acyl chloride intermediate is reactive and can be coupled with various amines or nucleophiles to generate diverse derivatives, including methyl esters with functional groups suitable for biological activity.
One-Step Synthesis of Derivatives
- Researchers have developed one-step regioselective procedures for synthesizing methyltriazolo[1,5-a]pyrimidine-2-carboxylate derivatives directly from suitable precursors.
- Reagents:
- 3,5-diamino-1,2,4-triazole
- Substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones
- Reaction Conditions:
- High yields of methyltriazolo[1,5-a]pyrimidine-2-carboxylate derivatives with various aryl substitutions at the 5-position.
Functionalization at the 2-Position
Objective:
To introduce functional groups such as methyl, phenyl, or carboxylate at the 2-position of the heterocycle.
- Hydrolysis of methyl esters under basic conditions yields acids, which can be cyclized to form fused heterocycles with biological relevance.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclocondensation | Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketones | Acetic acid, reflux | Reflux | High | Core heterocycle formation |
| Chlorination | Carboxylic acids | POCl₃ or SOCl₂ | Reflux | Moderate to high | Activation for further derivatization |
| One-step regioselective synthesis | 3,5-diamino-1,2,4-triazole + substituted 1-aryl-1,3-butanediones | Ethanol, mild heating | Mild | Good | Efficient for aryl derivatives |
| Hydrolysis and cyclization | Esters or acids | NaOH or acetic anhydride | Elevated temperature | Variable | Functional group diversification |
Research Findings and Data Highlights
Efficiency and Selectivity:
Recent studies have demonstrated that regioselective synthesis of methyltriazolo[1,5-a]pyrimidine-2-carboxylates can be achieved with high yields (>80%) using optimized one-step procedures.Versatility:
The synthetic routes allow for diverse substitutions at the 5-, 6-, and 7-positions, enabling structure-activity relationship (SAR) studies for biological activity, particularly antiviral properties.Biological Relevance: The synthesized methyl derivatives serve as key intermediates for further functionalization, leading to compounds with promising antiviral activity, including influenza and coronavirus targets.
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazolopyrimidine carboxylates, including methyl derivatives?
The synthesis typically involves cyclocondensation of 5-amino-1,2,4-triazoles with ethoxymethylenemalonate derivatives. For example, refluxing aminotriazoles (e.g., 11a-m) with diethyl ethoxymethylenemalonate (DEEM) in glacial acetic acid yields ethyl 4,7-dihydro-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxylates (e.g., 12a-m) . Alkylation or hydrolysis steps can further modify the ester group. To synthesize the methyl ester , analogous reagents (e.g., dimethyl ethoxymethylenemalonate) or transesterification of ethyl intermediates may be used, though reaction conditions (solvent, catalyst) require optimization .
Q. What spectroscopic and analytical techniques are critical for characterizing triazolopyrimidine carboxylates?
Key techniques include:
- 1H NMR : Assigns substituent positions via coupling constants (e.g., J = 7 Hz for alkyl chains) and aromatic splitting patterns (e.g., δ 8.81 ppm for triazole protons) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 436.2 [M+H]⁺ for compound 27) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.1% of calculated values) .
- Melting point (mp) : Indicates compound stability (e.g., mp 182°C for compound 16) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity and yield in triazolopyrimidine synthesis?
Regioselectivity is influenced by:
- Reagent choice : Using 1-phenylbutane-1,3-dione instead of DEEM shifts substitution patterns (e.g., 5-methyl vs. 7-methyl isomers) .
- Catalysts : APTS (3-aminopropyltriethoxysilane) in ethanol improves one-pot three-component reaction efficiency .
- Solvent and temperature : Glacial acetic acid at reflux (3–24 hours) promotes cyclocondensation, while lower temperatures reduce side reactions .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
Contradictions arise from:
- Conformational flexibility : Rotamers or tautomers (e.g., NH protons in carboxamides) may cause broad peaks; use DMSO-d6 or elevated temperatures to sharpen signals .
- Impurity interference : Recrystallization (e.g., petroleum ether/ethyl acetate mixtures) or flash chromatography (e.g., CHCl3/acetone 9:1) enhances purity .
- Advanced techniques : 2D NMR (COSY, HSQC) or X-ray crystallography (e.g., CCDC 1512007) clarifies ambiguous assignments .
Q. What structure-activity relationships (SAR) govern the bioactivity of triazolopyrimidine carboxylates?
Key SAR insights include:
- Ester vs. carboxamide : Hydrolysis of ethyl esters to carboxylic acids (e.g., 14a-m) enhances CB2 receptor binding affinity, while methyl esters balance lipophilicity and metabolic stability .
- Substituent effects : Bulky groups (e.g., adamantyl) improve selectivity for enzymatic targets (e.g., influenza PA-PB1 interface), whereas electron-withdrawing groups (e.g., Cl) modulate electronic properties .
Q. What computational or mechanistic approaches elucidate triazolopyrimidine reactivity and interactions?
- Docking studies : Predict binding modes with targets like CB2 receptors using software (e.g., AutoDock) .
- DFT calculations : Analyze electronic effects of substituents (e.g., methyl vs. trifluoromethyl) on reaction pathways .
- Kinetic profiling : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., cyclocondensation vs. alkylation) .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for alkylation (e.g., K2CO3 in DMF) to prevent hydrolysis .
- Scale-up challenges : Transitioning from mg to gram-scale may require adjusting stoichiometry (e.g., DEEM:aminotriazole ratio) or switching to flow chemistry .
- Data validation : Cross-reference NMR with HRMS and elemental analysis to confirm structural integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
